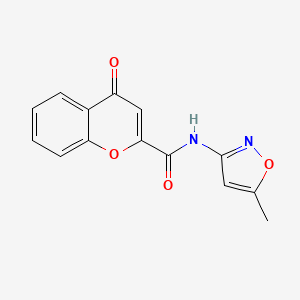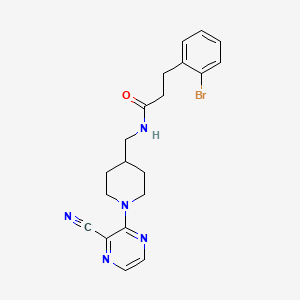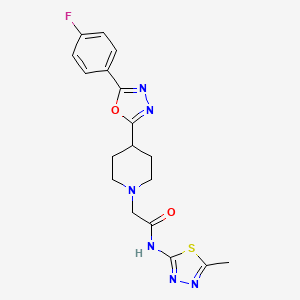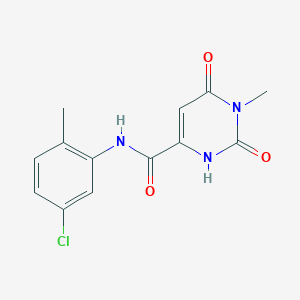
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a fused ring system consisting of a benzene ring and a pyran ring, and an isoxazole moiety, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用机制
Target of Action
It is known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .
Mode of Action
The compound’s mode of action involves interactions with its targets that lead to changes in the system. For instance, the energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .
Biochemical Pathways
It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Result of Action
It is known that the compound can exist in three distinct forms: two polymorphic forms and one solvate .
Action Environment
The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can be influenced by environmental factors. For instance, the presence of DMSO resulted in the formation of a solvate form, where the solvent molecule disrupted amide-amide interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-5-methylisoxazole with aromatic aldehydes or pyruvic acid derivatives.
Formation of the chromene core: The chromene core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4H-chromen-4-one.
Coupling of the isoxazole and chromene moieties: The final step involves coupling the isoxazole and chromene moieties through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: Similar in structure but lacks the chromene core.
N-(5-methylisoxazol-3-yl)oxalamide: Similar in structure but has an oxalamide moiety instead of the chromene core.
N-(5-methylisoxazol-3-yl)acetamide: Similar in structure but has an acetamide moiety instead of the chromene core.
These compounds share the isoxazole moiety but differ in their additional functional groups, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8-6-13(16-20-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVJVDRWLSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2993015.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)
![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)

![N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2993025.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)
![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)
